molecular formula C19H15Cl3N2O3 B4927259 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide

Numéro de catalogue B4927259
Poids moléculaire: 425.7 g/mol
Clé InChI: HRSJGGITWWVUII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been found to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

Further research is needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide.
4. Drug design: Further research is needed to optimize the structure of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide and develop more potent and selective BTK inhibitors for the treatment of B-cell malignancies.
Conclusion:
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a small molecule inhibitor that targets BTK and has shown promising anti-cancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in humans and identify the optimal combination therapy for B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has some limitations, including its limited solubility in aqueous solutions and potential for off-target effects. Future research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide should focus on clinical trials, combination therapy, mechanism of action, and drug design.

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been optimized for high yield and purity, making it suitable for further research. However, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.

Orientations Futures

There are several future directions for the research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, including the following:
1. Clinical trials: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has not been extensively studied in clinical trials, and further research is needed to evaluate its safety and efficacy in humans.
2. Combination therapy: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to enhance the activity of other anti-cancer agents, and further research is needed to identify the optimal combination therapy for B-cell malignancies.
3.

Méthodes De Synthèse

The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2,6-dioxopiperidine to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide. The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been optimized to improve its yield and purity, making it suitable for further research.

Applications De Recherche Scientifique

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies. In preclinical studies, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been found to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.

Propriétés

IUPAC Name

4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O3/c20-14-7-5-13(6-8-14)19(27)23(24-17(25)2-1-3-18(24)26)11-12-4-9-15(21)16(22)10-12/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSJGGITWWVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxopiperidin-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.